REACTION_CXSMILES
|
[ClH:1].[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[S:7]([O-:9])=[O:8].[Li+].ClCl>O>[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[S:7]([Cl:1])(=[O:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
410 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)S(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional 30 minutes at 5°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10°-15°
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methylene chloride
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |